molecular formula C22H23N5O2S B243301 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide

Numéro de catalogue B243301
Poids moléculaire: 421.5 g/mol
Clé InChI: YMRAQSYRMFHZKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has been shown to have potential therapeutic applications in various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide works by selectively inhibiting BTK, a key signaling molecule involved in B cell development and activation. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B cell receptor (BCR) signaling. Upon activation of the BCR, BTK is activated and phosphorylates downstream targets, leading to B cell activation, proliferation, and differentiation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and B cell activation.
Biochemical and physiological effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, suppression of B cell activation and proliferation, and reduction of inflammation. In a study published in Leukemia, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to induce apoptosis (programmed cell death) in B cell lymphoma cells by inhibiting BTK and downstream signaling pathways (Kawakami et al., 2018). In another study published in the Journal of Immunology, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to inhibit the production of inflammatory cytokines by B cells and dendritic cells, suggesting its potential as an anti-inflammatory agent (Suzuki et al., 2017).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide as a research tool is its high selectivity for BTK, which allows for specific targeting of B cell signaling pathways. However, one limitation is its potential off-target effects on other kinases, which may affect the interpretation of experimental results. Additionally, the optimal concentration and duration of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide treatment may vary depending on the cell type and experimental conditions.

Orientations Futures

There are several potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide, including:
1. Combination therapy: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide may be used in combination with other drugs to enhance its therapeutic efficacy and overcome resistance mechanisms.
2. Biomarker identification: Biomarkers may be identified to predict response to N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide treatment and monitor disease progression.
3. Clinical trials: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide may be evaluated in clinical trials for various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.
4. Mechanistic studies: Further mechanistic studies may be conducted to elucidate the downstream targets and pathways affected by N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide and its potential off-target effects.
Conclusion:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide is a small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in various diseases. Its selective inhibition of BTK makes it a valuable research tool for studying B cell signaling pathways. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Méthodes De Synthèse

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide involves several steps, including the formation of the triazole-thiadiazole ring system, the coupling of the benzyl and isopropoxy groups, and the introduction of the amide moiety. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20150126613A1).

Applications De Recherche Scientifique

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In a study published in Cancer Research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by blocking BTK signaling (Wang et al., 2017). In another study published in Arthritis & Rheumatology, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to ameliorate the symptoms of arthritis in a mouse model of rheumatoid arthritis by inhibiting B cell activation and reducing inflammation (Nakamura et al., 2019).

Propriétés

Formule moléculaire

C22H23N5O2S

Poids moléculaire

421.5 g/mol

Nom IUPAC

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)17-7-5-15(6-8-17)13-23-20(28)16-9-11-18(12-10-16)29-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28)

Clé InChI

YMRAQSYRMFHZKN-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC(C)C

SMILES canonique

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.